molecular formula C14H19N5O2S B7188573 N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(thiophen-2-ylmethyl)piperazine-1-carboxamide

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B7188573
M. Wt: 321.40 g/mol
InChI Key: RTXMGVYTUKCNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a complex organic compound featuring a piperazine ring substituted with a thiophene and an oxadiazole moiety

Properties

IUPAC Name

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-11-16-13(17-21-11)9-15-14(20)19-6-4-18(5-7-19)10-12-3-2-8-22-12/h2-3,8H,4-7,9-10H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXMGVYTUKCNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CNC(=O)N2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(thiophen-2-ylmethyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of appropriate precursors such as amidoximes with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with a halogenated precursor of the oxadiazole.

    Incorporation of the Thiophene Moiety: The thiophene group is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are often employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate.

Biology

Biologically, N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(thiophen-2-ylmethyl)piperazine-1-carboxamide has shown promise in preliminary studies as a potential therapeutic agent due to its ability to interact with various biological targets.

Medicine

In medicine, this compound is being explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene and oxadiazole rings which are known for their conductive and luminescent characteristics.

Mechanism of Action

The mechanism by which N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(thiophen-2-ylmethyl)piperazine-1-carboxamide exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The oxadiazole and thiophene moieties may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(phenylmethyl)piperazine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophene.

    N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide: Contains a pyridine ring instead of a thiophene.

Uniqueness

The presence of the thiophene ring in N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(thiophen-2-ylmethyl)piperazine-1-carboxamide imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to similar compounds with different aromatic substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.